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Compound of Interest

Compound Name: 2-Cyano-4-phenylpyridine

Cat. No.: B103480 Get Quote

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Cyano-4-
phenylpyridine

Introduction

2-Cyano-4-phenylpyridine is a heterocyclic aromatic compound of significant interest due to

its unique electronic structure, arising from the combination of an electron-withdrawing cyano

group and a phenyl substituent on the pyridine ring. As a derivative of pyridine, it serves as a

crucial building block in the synthesis of various functional materials and pharmacologically

active agents.[1][2] Theoretical and computational chemistry provide indispensable tools for

elucidating the molecular structure, spectroscopic signatures, and electronic properties of such

molecules, offering insights that complement and guide experimental research.[3][4] This guide

presents a comprehensive overview of the computational studies on 2-Cyano-4-
phenylpyridine and its analogues, focusing on its structural parameters, spectroscopic

analysis, electronic properties, and reactivity. The methodologies detailed herein are pivotal for

researchers in materials science and drug development.

Molecular Structure and Properties
The fundamental characteristics of 2-Cyano-4-phenylpyridine are summarized below. These

properties are foundational for both theoretical calculations and experimental work.
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Property Value Source

Molecular Formula C₁₂H₈N₂ [5]

Molecular Weight 180.21 g/mol [6]

Canonical SMILES
C1=CC=C(C=C1)C2=CC(=NC

=C2)C#N
[5]

InChI Key
TXLINXBIWJYFNR-

UHFFFAOYSA-N
[5]

Monoisotopic Mass 180.06874 Da [5]

Optimized Molecular Geometry
The geometric parameters of pyridine derivatives are typically determined using Density

Functional Theory (DFT) calculations, which provide a reliable prediction of the molecule's

three-dimensional structure.[7] For cyano-substituted pyridine compounds, the B3LYP

functional combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve

a balance between accuracy and computational cost.[7][8] These calculations yield optimized

bond lengths, bond angles, and dihedral angles that are in good agreement with experimental

data from X-ray crystallography where available.[3]

Computational Methodologies
The theoretical investigation of 2-Cyano-4-phenylpyridine involves a multi-step computational

workflow. This process begins with geometry optimization and proceeds to the calculation of

various molecular properties.
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Computational Workflow

Calculated Properties

Initial Structure Input
(e.g., from SMILES)

Geometry Optimization
(DFT: B3LYP/6-311+G(d,p))

Frequency Calculation
(Confirm Minimum Energy State)

Property Calculations

Spectroscopic Data
(IR, UV-Vis, NMR)

Electronic Properties
(HOMO-LUMO, MEP)

Reactivity Descriptors
(Hardness, Electronegativity)

Click to download full resolution via product page

Caption: General workflow for computational analysis of 2-Cyano-4-phenylpyridine.

Experimental Protocols: Computational Details
A typical protocol for performing DFT calculations on a pyridine derivative using a program like

Gaussian is as follows:
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Structure Generation: An initial 3D structure of 2-Cyano-4-phenylpyridine is generated

using its SMILES string in molecular modeling software.

Geometry Optimization: The structure is optimized to find the lowest energy conformation.

This is commonly performed using DFT with the B3LYP functional and the 6-311+G(d,p)

basis set.[3][7] This level of theory has been shown to produce accurate geometries for

similar organic molecules.[9]

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of

theory to confirm that the optimized structure corresponds to a true energy minimum on the

potential energy surface (indicated by the absence of imaginary frequencies).[10] These

calculations also yield theoretical vibrational spectra (IR and Raman).

Property Calculation:

UV-Vis Spectra: Electronic excitation energies and absorption wavelengths are calculated

using Time-Dependent DFT (TD-DFT).[4]

NMR Spectra: Chemical shifts are calculated using the Gauge-Including Atomic Orbital

(GIAO) method.[4]

Electronic Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic

Potential (MEP), are derived from the optimized structure's wavefunction.[11]

Spectroscopic and Electronic Properties
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational analysis is crucial for assigning experimental FT-IR spectral bands.[12]

The calculated frequencies are often scaled by a factor (e.g., 0.955-0.977) to correct for

anharmonicity and limitations in the theoretical model.[7]
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Vibrational Mode
Calculated Wavenumber
(cm⁻¹) (Scaled)

Expected Experimental
Region (cm⁻¹)

C≡N Stretch (Nitrile) ~2230 2240 - 2210[7]

Aromatic C=C/C=N Stretch ~1600 - 1450 1650 - 1400[8]

Aromatic C-H Stretch ~3100 - 3000 3100 - 3000[7]

Phenyl Ring Bending ~850 - 750 Varies based on substitution

Electronic Properties: HOMO-LUMO Analysis
The Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding the electronic

behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO

gap, is a measure of molecular stability and reactivity.[11][13] A smaller gap suggests the

molecule is more easily excitable and more chemically reactive.[13] For cyano-substituted

aromatic systems, the HOMO is typically localized on the phenyl and pyridine rings, while the

LUMO is distributed over the entire π-system, including the electron-withdrawing cyano group.

[14] This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

[3]

Parameter Description Significance

E(HOMO)
Energy of the Highest

Occupied Molecular Orbital

Represents the ability to

donate an electron.

E(LUMO)
Energy of the Lowest

Unoccupied Molecular Orbital

Represents the ability to

accept an electron.

Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO)
Correlates with chemical

reactivity and stability.[11]

Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for

electrophilic and nucleophilic attack.[15][16]
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MEP Analysis
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Caption: Relationship between MEP regions and chemical reactivity sites.

In 2-Cyano-4-phenylpyridine, the most negative potential (red/yellow) is expected around the

nitrogen atom of the pyridine ring and the cyano group, making these sites susceptible to

electrophilic attack. The positive potential (blue) is typically located over the hydrogen atoms,

indicating sites for nucleophilic attack.[17]

Synthesis and Experimental Procedures
While this guide focuses on theoretical aspects, understanding the synthesis is crucial for

context. Cyano-substituted pyridines can be synthesized through various methods, including

multi-component reactions or cross-coupling strategies.

Experimental Protocol: Representative Synthesis
A common method for synthesizing substituted 2-aminopyridines involves a one-pot, multi-

component reaction.[18][19] The synthesis of a 2-amino-3-cyano-4,6-diphenylpyridine, a close

analogue, proceeds as follows:
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Reactant Mixture: 1,3-Diphenylpropane-1,3-dione, malononitrile, and an amine (e.g.,

phenethylamine) are mixed in a suitable solvent.[18]

Catalyst Addition: An acid catalyst, such as N-hydroxybenzamide and zinc chloride, is added

to the mixture.[19]

Reaction: The mixture is heated under reflux for a specified period, allowing the multi-

component reaction to proceed.

Workup and Purification: After cooling, the solid product is collected by filtration. It is then

purified, typically by recrystallization from a solvent system like ethyl acetate/n-hexane, to

yield the final product.[18]

1. Mix Reactants
(Ketone, Malononitrile, Amine)

2. Add Catalyst
(e.g., ZnCl2)

3. Heat under Reflux

4. Cool and Filter

5. Purify Product
(Recrystallization)

Characterize
(NMR, IR, Mass Spec)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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